molecular formula C15H18FNO4 B15274576 2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid

Cat. No.: B15274576
M. Wt: 295.31 g/mol
InChI Key: OKCQADMOZFRLQS-UHFFFAOYSA-N
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Description

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by fluorination at the 3-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or the piperidine ring.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of fine chemicals and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the fluorine atom can enhance the compound’s stability and bioavailability. The piperidine ring provides a scaffold for further functionalization, allowing the compound to modulate various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the benzyloxycarbonyl group and the piperidine ring also provides a versatile framework for further modifications.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

2-(3-fluoro-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C15H18FNO4/c16-13-9-17(7-6-12(13)8-14(18)19)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)

InChI Key

OKCQADMOZFRLQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CC(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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